3-Hydroxy-5-methylsulfanyl-isothiazole-4-carboxylic acid methyl ester
Overview
Description
“3-Hydroxy-5-methylsulfanyl-isothiazole-4-carboxylic acid methyl ester” is a chemical compound with the molecular formula C6H7NO3S2 . It is a useful research chemical .
Molecular Structure Analysis
The molecular structure of this compound can be found in various databases . The molecular weight of this compound is 205.3 g/mol.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases . Unfortunately, the specific details are not provided in the search results.Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Bioactivity of Isothiazole Derivatives Research on comenic acid derivatives containing isoxazole and isothiazole moieties reveals their synthesis and a synergistic effect when combined with Temobel, an antitumor drug used in brain tumors chemotherapy (Kletskov et al., 2018).
Mass Spectral Studies of Isothiazoles The mass spectra of 3-phenylisothiazoles and 3-(halophenyl)isothiazoles have been reported, showcasing the prominent molecular ions and diagnostic fragment ions arising from various bond cleavages and substitutions, providing insight into the molecular structure of these compounds (Naito, 1968).
Analgesic and Anti-inflammatory Properties A study synthesized 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters and explored their analgesic and anti-inflammatory activities, identifying one compound as particularly active and suggesting its potential as a lead molecule for further therapeutic development (Gokulan et al., 2012).
Synthesis Involving Isoxazoles The synthesis of a series of 3,5-disubstituted isoxazole-4-carboxylic esters containing N-substituted 1,2,3-triazoles involves multiple steps and reagents, indicating the complex nature of synthesizing these derivatives (Ramana & Reddy, 2012).
Antibacterial Properties of Furan-2-Carboxylic Acid Derivatives Research into the synthesis of methyl esters of 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-2-carboxylic acids containing an alkyl or 2(4)-alkoxyphenyl substituent in position 5 of the triazole ring revealed antibacterial properties, suggesting potential pharmaceutical applications (Iradyan et al., 2014).
Immunological Activity
Immunological Activity of Isothiazolecarboxylic Acid Derivatives The synthesis of new compounds derived from 3-methyl-4-isothiazolecarboxylic acid and their analysis in immune response models indicated potential immunological activity, which could be explored for therapeutic applications (Lipnicka & Zimecki, 2007).
Properties
IUPAC Name |
methyl 5-methylsulfanyl-3-oxo-1,2-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S2/c1-10-5(9)3-4(8)7-12-6(3)11-2/h1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELGRSWICDCODU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SNC1=O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696574 | |
Record name | Methyl 5-(methylsulfanyl)-3-oxo-2,3-dihydro-1,2-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878477-22-6 | |
Record name | Methyl 5-(methylsulfanyl)-3-oxo-2,3-dihydro-1,2-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-5-methylsulfanyl-isothiazole-4-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.